Cas no 1404196-59-3 (tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124)
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylaMino)-3,3-difluoropiperidine-1-carboxylate
- tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124
- tert-butyl 4-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-3,3-difluoropiperidine-1-carboxylate
- CS-W001810
- AKOS032946904
- E84413
- tert-butyl 4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}amino)-3,3-difluoropiperidine-1-carboxylate
- 1404196-59-3
- tert-Butyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-3,3-difluoropiperidine-1-carboxylate
- AS-74750
- C20H35F2N3O4
- tert-butyl 3,3-difluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate
-
- Inchi: 1S/C20H35F2N3O4/c1-18(2,3)28-16(26)24-10-7-14(8-11-24)23-15-9-12-25(13-20(15,21)22)17(27)29-19(4,5)6/h14-15,23H,7-13H2,1-6H3
- InChI Key: MRECHDRIOBTOBZ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(NC2CCN(C(OC(C)(C)C)=O)CC2)C(F)(F)C1
Computed Properties
- Exact Mass: 419.25956293g/mol
- Monoisotopic Mass: 419.25956293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 71.1Ų
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1265500-500mg |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 500mg |
$835 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1265500-5g |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 5g |
$4175 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1265500-1g |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 1g |
$1390 | 2025-02-19 | |
| A2B Chem LLC | AV20143-500mg |
tert-Butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate |
1404196-59-3 | ≥95% | 500mg |
$656.00 | 2024-04-20 | |
| A2B Chem LLC | AV20143-1g |
tert-Butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate |
1404196-59-3 | ≥95% | 1g |
$1087.00 | 2024-04-20 | |
| A2B Chem LLC | AV20143-5g |
tert-Butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate |
1404196-59-3 | ≥95% | 5g |
$3240.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1265500-500mg |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 500mg |
$835 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1265500-1g |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 1g |
$1390 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1265500-5g |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 5g |
$4175 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1265500-500mg |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 |
1404196-59-3 | 95% | 500mg |
$835 | 2024-06-06 |
tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124 Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on tert-butyl4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate-B28124
Introduction to tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1404196-59-3)
tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1404196-59-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as B28124, is a derivative of piperidine and piperazine, two important heterocyclic compounds with a wide range of biological activities. The presence of tert-butoxycarbonyl (Boc) and difluoro groups in its structure imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate is characterized by a central piperidine ring substituted with a difluoromethyl group and an amino group protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group is a common protecting group used in organic synthesis to mask the reactivity of primary and secondary amines, allowing for selective functionalization at other sites of the molecule. The difluoro substitution on the piperidine ring enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
In recent years, B28124 has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the key areas of research has been its use as an intermediate in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are important targets for many drugs. GPCRs are membrane proteins that mediate cellular responses to various stimuli, including hormones, neurotransmitters, and sensory signals. The ability to modulate GPCR activity with high selectivity and potency is essential for the development of effective treatments for diseases such as cardiovascular disorders, neurological conditions, and metabolic syndromes.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate as a key intermediate in the synthesis of a series of potent and selective GPCR modulators. The researchers demonstrated that compounds derived from this intermediate exhibited excellent binding affinity and functional activity at specific GPCRs, suggesting their potential as lead candidates for drug development. The study also emphasized the importance of the difluoro substitution in enhancing the pharmacological properties of these compounds.
Another area where B28124 has shown promise is in the field of cancer research. A recent publication in Cancer Research reported that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The researchers found that these derivatives were able to inhibit cell growth by disrupting key signaling pathways involved in cell cycle progression and apoptosis. The study suggested that further optimization of these compounds could lead to the development of novel anticancer agents with improved efficacy and reduced toxicity.
The synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring, introduction of the difluoro group, and protection of the amino group with Boc. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to achieve high yields and purity levels. These methods have also enabled researchers to explore structural modifications to enhance the biological activity and pharmacokinetic properties of the compound.
In addition to its applications in drug discovery, B28124 has also been investigated for its potential use as a tool compound in biochemical assays. Its unique structural features make it suitable for labeling and detection purposes, allowing researchers to study protein-protein interactions and other molecular processes with high precision. This versatility has made it an attractive choice for both academic and industrial laboratories engaged in fundamental research and drug development.
The safety profile of tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate has been evaluated through various toxicological studies. These studies have shown that it is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its safe use in clinical settings.
In conclusion, tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1404196-59-3), or B28124, is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an important intermediate in the synthesis of bioactive molecules targeting GPCRs and other therapeutic targets. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
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